

detailed synthesis protocol for 4-(3-ethoxyphenyl)benzoic acid via Suzuki coupling

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Compound of Interest

Compound Name: 4-(3-ethoxyphenyl)benzoic Acid

Cat. No.: B1334131

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Application Note: Synthesis of 4-(3-ethoxyphenyl)benzoic acid via Suzuki Coupling

Abstract

This application note provides a detailed protocol for the synthesis of **4-(3-ethoxyphenyl)benzoic acid**, a biphenyl carboxylic acid derivative, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis involves the coupling of 4-bromobenzoic acid and 3-ethoxyphenylboronic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the necessary reagents, equipment, step-by-step experimental procedure, and expected results, including physicochemical and spectroscopic data for the target compound.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^[1] This reaction is widely utilized in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite boronic acids.^[2] Biphenyl carboxylic acids are important structural motifs in many biologically active molecules and functional materials. This protocol details a reliable method for the preparation of **4-(3-ethoxyphenyl)benzoic acid**.

Reaction Scheme

The overall reaction is depicted below:



Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 4-(3-ethoxyphenyl)benzoic acid

Property	Value
Molecular Formula	C ₁₅ H ₁₄ O ₃
Molecular Weight	242.27 g/mol
Appearance	White to off-white solid
Melting Point	168-170 °C
Solubility	Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water.

Table 2: Spectroscopic Data for 4-(3-ethoxyphenyl)benzoic acid

Technique	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.9 (s, 1H, -COOH), 7.99 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.4 Hz, 2H), 7.38 (t, J=7.9 Hz, 1H), 7.29 (d, J=7.7 Hz, 1H), 7.22 (t, J=2.0 Hz, 1H), 6.98 (dd, J=8.2, 2.3 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H, -OCH ₂ CH ₃), 1.35 (t, J=7.0 Hz, 3H, -OCH ₂ CH ₃)
¹³ C NMR (101 MHz, DMSO-d ₆)	δ 167.1, 158.8, 144.2, 140.4, 130.2, 129.8, 129.5, 126.4, 119.1, 114.0, 113.3, 63.3, 14.6
Mass Spectrometry (ESI)	m/z 241.08 [M-H] ⁻

Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures for similar substrates.[3]

Materials and Equipment

- 4-bromobenzoic acid (98%)
- 3-ethoxyphenylboronic acid (98%)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Deionized water
- Ethyl acetate
- Hexane
- Hydrochloric acid (1 M)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography (silica gel)

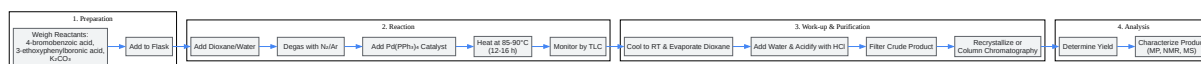
- TLC plates (silica gel 60 F₂₅₄)
- NMR spectrometer
- Mass spectrometer
- Melting point apparatus

Procedure

- Reaction Setup:
 - To a 100 mL round-bottom flask, add 4-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 equiv), 3-ethoxyphenylboronic acid (0.91 g, 5.47 mmol, 1.1 equiv), and potassium carbonate (2.06 g, 14.9 mmol, 3.0 equiv).
 - Add a magnetic stir bar to the flask.
 - Seal the flask with a rubber septum.
- Solvent Addition and Degassing:
 - Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe.
 - Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution.
- Catalyst Addition and Reaction:
 - Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.287 g, 0.249 mmol, 0.05 equiv) to the reaction mixture.
 - Heat the mixture to 85-90 °C and stir vigorously under an inert atmosphere for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is complete when the 4-bromobenzoic acid spot is no longer visible.

- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the 1,4-dioxane using a rotary evaporator.
 - Add 50 mL of deionized water to the residue.
 - Slowly acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.
 - Stir the mixture for 30 minutes to ensure complete precipitation.
- Isolation and Purification:
 - Collect the crude product by vacuum filtration and wash the solid with cold deionized water (3 x 20 mL).
 - Dry the crude product in a vacuum oven.
 - For further purification, recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
 - Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **4-(3-ethoxyphenyl)benzoic acid** as a white to off-white solid.
- Characterization:
 - Determine the yield of the final product. A typical yield for this type of reaction is in the range of 80-95%.
 - Characterize the product by determining its melting point and acquiring ^1H NMR, ^{13}C NMR, and mass spectrometry data.

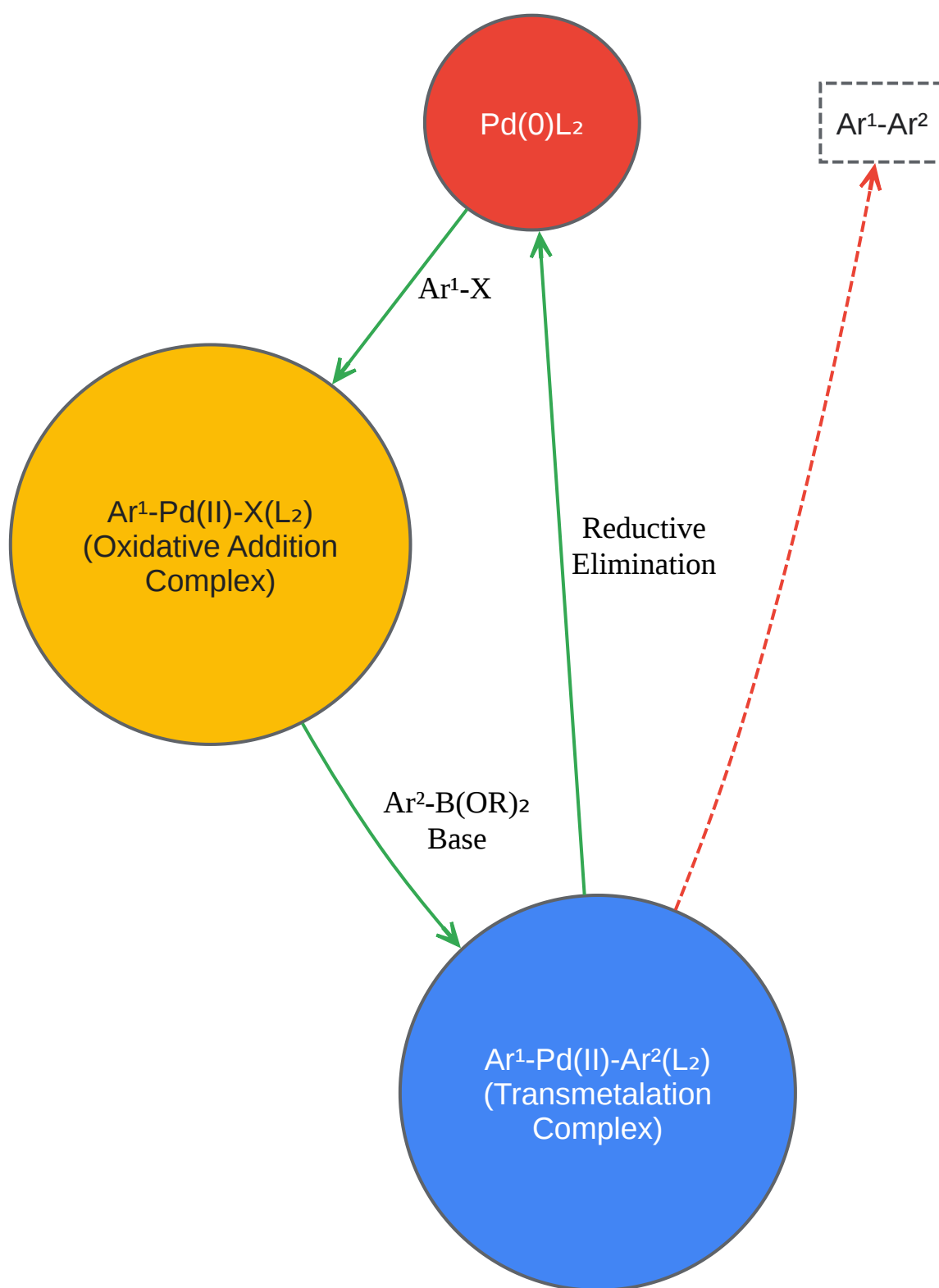
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **4-(3-ethoxyphenyl)benzoic acid**.

Signaling Pathway Diagram



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